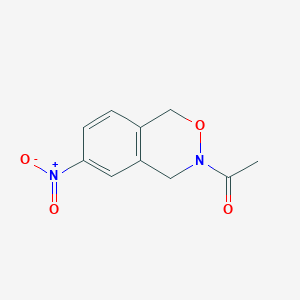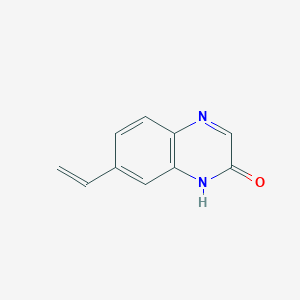
7-ethenyl-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethenyl-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and catalysis. The quinoxalin-2-one core is a crucial structural motif found in various biologically active molecules, making it a valuable target for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethenyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This process can be achieved using various catalysts and reagents, such as transition metal catalysts or organocatalysts, under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysis is particularly advantageous due to its recyclability and environmental friendliness. Catalysts such as metal oxides, graphene-based composites, and molecular sieve-based porous materials are commonly used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethenyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation and alkylation reactions.
Reduction: Reduction reactions using reagents like sodium borohydride.
Substitution: Substitution reactions involving alkylation and arylation.
Common Reagents and Conditions:
Oxidation: Di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT).
Reduction: Sodium borohydride (NaBH4) for selective reduction.
Substitution: Various hydrocarbons and alkyl boronic acids for alkylation and arylation.
Major Products: The major products formed from these reactions include azolated quinoxalin-2-ones, alkylated derivatives, and reduced quinoxalin-2-ones .
Wissenschaftliche Forschungsanwendungen
7-Ethenyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-ethenyl-1H-quinoxalin-2-one involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes hydrogen atom transfer (HAT) mediated by alkoxyl radicals, leading to the formation of azolated products . The specific molecular targets and pathways depend on the type of reaction and the conditions employed.
Vergleich Mit ähnlichen Verbindungen
Quinoxalin-2-one: The parent compound, widely studied for its diverse chemical properties.
3-Alkylquinoxalin-2-ones: Derivatives with alkyl groups at the C3 position, known for their biological activities.
Quinoxaline-2,3-diones: Compounds with additional functional groups at the C2 and C3 positions, used in various synthetic applications.
Uniqueness: 7-Ethenyl-1H-quinoxalin-2-one is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules and materials.
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
7-ethenyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H8N2O/c1-2-7-3-4-8-9(5-7)12-10(13)6-11-8/h2-6H,1H2,(H,12,13) |
InChI-Schlüssel |
NYQWSQWONJDLFV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC2=C(C=C1)N=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
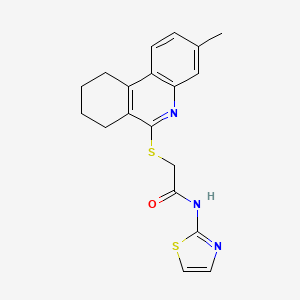
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
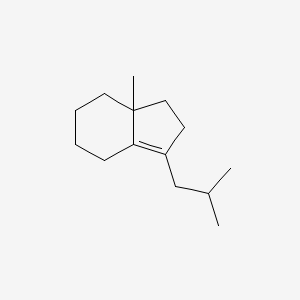
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)

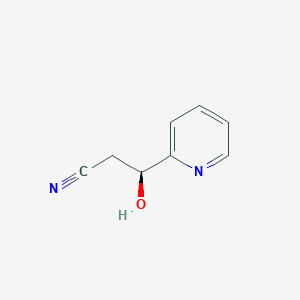
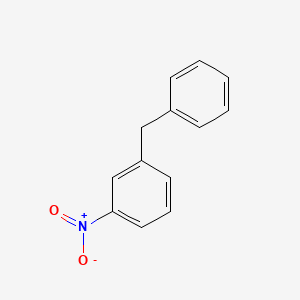
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
